4-Oxoretinoic acid

Beschreibung

RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

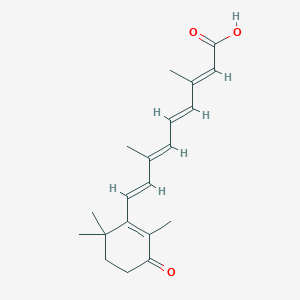

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-FRCNGJHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865895 |

Source

|

| Record name | 4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 4-oxo-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38030-57-8 |

Source

|

| Record name | 4-Oxoretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38030-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN45G18UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-oxo-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emergence of a Key Retinoid Metabolite: An In-Depth Technical Guide to 4-Oxoretinoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Oxoretinoic acid (4-oxo-RA), a pivotal metabolite of all-trans-retinoic acid (at-RA). Initially considered an inactive catabolite, 4-oxo-RA has emerged as a biologically active retinoid with significant roles in gene regulation and cellular processes. This document delves into the historical discovery of 4-oxo-RA, its biosynthesis and metabolism, and its intricate mechanism of action through retinoic acid receptors (RARs). Detailed protocols for its chemical synthesis and analytical quantification are provided to equip researchers with the necessary tools for its study. Furthermore, this guide explores the burgeoning therapeutic potential of 4-oxo-RA in oncology and dermatology, offering insights for future drug development.

Introduction: Beyond a Simple Catabolite

The retinoid signaling pathway, governed by vitamin A and its derivatives, is fundamental to a myriad of physiological processes, including embryonic development, cell differentiation, and immune function.[1] All-trans-retinoic acid (at-RA), the principal active metabolite of vitamin A, exerts its effects by binding to and activating nuclear retinoic acid receptors (RARs), which in turn regulate the transcription of target genes.[2] For decades, the metabolic fate of at-RA was thought to culminate in inactive byproducts destined for elimination. Among these was this compound, a molecule that is now understood to be far from inert. This guide illuminates the journey of 4-oxo-RA from a perceived metabolic dead-end to a key player in the retinoid signaling cascade.

The Historical Unveiling: A Paradigm Shift

The discovery of this compound was a gradual process, built upon the foundational work of researchers meticulously tracing the metabolic pathways of retinoic acid.

Early Clues in Fecal Metabolites

The first indications of 4-oxo-RA's existence emerged in the mid-1970s. In a seminal 1977 study, Hänni and Bigler, while investigating the metabolites of retinoic acid in rat feces, isolated and identified a novel, more polar compound.[3][4] Through meticulous analytical techniques of the time, they characterized this metabolite as this compound.[3] This initial discovery, however, positioned 4-oxo-RA as a terminal metabolite, a product of detoxification and elimination pathways.

In Vitro Confirmation and the Dawn of a New Perspective

Just a few years later, in 1979, the work of Frolik and colleagues provided crucial in vitro evidence that solidified the identity of 4-oxo-RA.[1] They demonstrated that incubating radiolabeled all-trans-retinoic acid with hamster liver and trachea preparations resulted in the formation of several polar metabolites, two of which were definitively identified as 4-hydroxyretinoic acid and this compound.[1] This study not only confirmed the endogenous production of 4-oxo-RA but also hinted at a more complex metabolic landscape than previously appreciated. While initially suggesting it possessed less biological activity than its parent compound, this work laid the groundwork for future investigations into its functional significance.[1] It was later demonstrated that 4-oxo-retinoic acid is a highly active metabolite that can modulate positional specification in early embryos and binds avidly to and activates RARβ.[5]

Biosynthesis and Metabolism: The Role of CYP26A1

This compound is not a primary dietary retinoid but is synthesized endogenously from all-trans-retinoic acid. This conversion is a critical step in regulating the intracellular concentration of active retinoids.

The Key Enzyme: Cytochrome P450 26A1 (CYP26A1)

The primary enzyme responsible for the oxidation of at-RA to 4-hydroxyretinoic acid, the precursor of 4-oxo-RA, is Cytochrome P450 26A1 (CYP26A1).[6] This enzyme, a member of the cytochrome P450 superfamily, plays a crucial role in retinoic acid homeostasis by catalyzing its degradation.[7] The subsequent oxidation of 4-hydroxyretinoic acid to this compound is also mediated by CYP26A1.[4]

A Tightly Regulated Pathway

The expression of CYP26A1 is itself induced by retinoic acid, creating a negative feedback loop that ensures tight control over intracellular at-RA levels.[8] This intricate regulation underscores the importance of maintaining a precise balance of active retinoids for normal cellular function.

Caption: Biosynthesis of this compound from Retinol.

Mechanism of Action: An Active Ligand for Retinoic Acid Receptors

Contrary to its initial classification as an inactive metabolite, this compound is now recognized as a potent signaling molecule that directly interacts with the core machinery of the retinoid signaling pathway.

Binding to Retinoic Acid Receptors (RARs)

This compound binds to and activates retinoic acid receptors (RARα, RARβ, and RARγ) with significant affinity.[6] Upon binding, it induces a conformational change in the RAR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This activated RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]

Gene Regulation

The activation of RARs by 4-oxo-RA initiates a cascade of gene expression changes that influence a variety of cellular processes. Studies have shown that 4-oxo-RA can regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[10][11] For instance, in human epidermal keratinocytes, 4-oxo-RA has been shown to increase the protein levels of cytokeratin 7 (CK-7) and CK-19.[6]

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

To facilitate further research into the biology and therapeutic potential of this compound, this section provides detailed experimental protocols for its synthesis and analysis.

Chemical Synthesis of this compound

Principle: This protocol describes the oxidation of all-trans-retinoic acid to this compound using manganese dioxide. This method offers a straightforward approach for laboratory-scale synthesis.

Materials:

-

all-trans-Retinoic acid (at-RA)

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), HPLC grade

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve all-trans-retinoic acid in anhydrous dichloromethane (e.g., 100 mg of at-RA in 20 mL of DCM).

-

Oxidation: To the stirred solution, add activated manganese dioxide in excess (e.g., 10-20 fold molar excess). The reaction is heterogeneous and should be stirred vigorously at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp. The product, this compound, will have a lower Rf value than the starting material, at-RA.

-

Workup: Once the reaction is complete (typically after several hours to overnight), filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with additional dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the desired product and confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The final product should be a yellow solid.

-

Storage: Store the purified this compound at -20°C, protected from light and air.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound in biological samples.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

This compound standard

Procedure:

-

Sample Preparation:

-

Plasma/Serum: Perform a liquid-liquid extraction. To 1 mL of plasma, add a suitable internal standard and extract with an organic solvent like hexane or diethyl ether. Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

Cell/Tissue Lysates: Homogenize the sample in a suitable buffer and perform a similar liquid-liquid extraction as described for plasma.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile and water containing 0.1% acetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 365 nm

-

Injection Volume: 20 µL

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the this compound standard.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

-

| Parameter | HPLC Condition |

| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 365 nm |

| Injection Volume | 20 µL |

| Table 1: Example HPLC Parameters for this compound Analysis. |

Therapeutic Potential: A Molecule of Growing Interest

The recognition of this compound as a biologically active retinoid has opened new avenues for its therapeutic exploration, particularly in the fields of oncology and dermatology.

Oncology

Retinoids have long been investigated for their potential in cancer therapy and prevention.[12] The ability of this compound to bind and activate RARs suggests it may share some of the anti-cancer properties of at-RA.[13] Its role in inducing differentiation and inhibiting proliferation makes it a candidate for further investigation in various malignancies, including acute promyelocytic leukemia (APL) and other cancers where retinoid signaling is dysregulated.[14]

Dermatology

Topical retinoids are a cornerstone of dermatological practice, used to treat a range of conditions from acne to psoriasis and photoaging.[15][16][17] The functional activity of 4-oxo-RA in skin cells, including its ability to regulate gene expression in keratinocytes and fibroblasts, suggests its potential as a therapeutic agent for skin disorders.[11][18] Further research may lead to the development of novel dermatological treatments based on this compound or its derivatives.

Conclusion and Future Directions

The journey of this compound from a seemingly insignificant metabolite to a recognized bioactive molecule highlights the dynamic nature of scientific understanding. Its discovery and subsequent characterization have added a new layer of complexity to the already intricate retinoid signaling network. The detailed protocols provided in this guide are intended to empower researchers to further unravel the physiological and pathological roles of this fascinating molecule. Future research should focus on elucidating the specific target genes of 4-oxo-RA in different cell types, exploring its therapeutic efficacy in preclinical models of disease, and developing potent and selective modulators of its activity. The story of this compound is a compelling example of how a deeper exploration of metabolic pathways can unveil novel therapeutic targets and reshape our understanding of fundamental biological processes.

References

- Napoli, J. L. (2012). Retinoic acid synthesis and degradation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 172-182.

- Al Tanoury, Z., Piskunov, A., & Rochette-Egly, C. (2013). Vitamin A and retinoic acid in cancer treatment. Annual review of cancer biology, 1, 1-23.

- Gudas, L. J. (2012). Retinoids in differentiation and regeneration. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 213-221.

- Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert opinion on drug metabolism & toxicology, 5(8), 875-886.

- Pijnappel, W. W., Hendriks, H. F., Folkers, G. E., van den Brink, C. E., Dekker, E. J., Edelenbosch, C., ... & Durston, A. J. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification.

- Baron, J. M., Heise, R., Blaner, W. S., & Merk, H. F. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.

- Lane, M. A., & Gudas, L. J. (2005). Metabolism and regulation of gene expression by 4-oxoretinol versus all-trans retinoic acid in normal human mammary epithelial cells. Cancer biology & therapy, 4(5), 563-571.

- Hänni, R., & Bigler, F. (1977). Isolation and identification of three major metabolites of retinoic acid from rat feces. Helvetica Chimica Acta, 60(3), 881-887.

- Frolik, C. A., Roberts, A. B., Tavela, T. E., Roller, P. P., Newton, D. L., & Sporn, M. B. (1979). Isolation and identification of 4-hydroxy-and this compound. In vitro metabolites of all-trans-retinoic acid in hamster trachea and liver. Biochemistry, 18(10), 2092-2097.

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

- Chen, X., She, C., Wu, J., Zhang, Y., & Wang, T. (2017). Retinoic Acid promotes interleukin-4 plasmid-dimethylsulfoxide topical transdermal delivery for treatment of psoriasis.

- U.S. Patent No. 5,808,120. (1998). Washington, DC: U.S.

- Bour, G., Lalevée, S., Rochette-Egly, C., & Chambon, P. (2019).

-

National Cancer Institute. (2021, November 11). New drug combination for acute promyelocytic leukemia. Retrieved from [Link]

- Al-Bustami, I., Chène, P., & Rochette-Egly, C. (2022). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators. Journal of Molecular Endocrinology, 69(3), T1-T15.

- Su, C. Y., & Lin, T. C. (2014).

-

American Academy of Dermatology Association. (n.d.). Psoriasis treatment: A retinoid you apply to the skin. Retrieved from [Link]

- Hänni, R., Bigler, F., Vetter, W., Englert, G., & Loeliger, P. (1977). [The metabolism of the retinoid Ro 10-9359. Isolation and identification of the major metabolites in human plasma, urine and feces. Synthesis of three urinary metabolites (author's transl)]. Helvetica chimica acta, 60(7), 2309-2325.

- Roberts, A. B., & Frolik, C. A. (1979). Metabolism of retinoic acid in vivo in the vitamin A-deficient rat.

- Rastinejad, F., Wagner, T., Zhao, Q., & Khorasanizadeh, S. (2000). Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1. The EMBO journal, 19(5), 1045-1054.

-

Psoriasis and Psoriatic Arthritis Alliance. (n.d.). Retinoids. Retrieved from [Link]

-

Stack Overflow. (2009, September 29). Graphviz: How to go from .dot to a graph?. Retrieved from [Link]

- DeLoughery, T. G., & Goodnight, S. H. (1996). Acute promyelocytic leukaemia in the all trans retinoic acid era. Medical oncology (Northwood, London, England), 13(4), 233-240.

-

ResearchGate. (n.d.). Transcriptional mechanism of RAR-RXR. RAR-RXR binds RARE element found.... Retrieved from [Link]

-

Soriatane (acitretin). (n.d.). The National Psoriasis Foundation. Retrieved from [Link]

-

graphviz documentation. (n.d.). User Guide. Retrieved from [Link]

-

VJHemOnc. (2017, January 18). Clinical and Practical Data On Use of Retinoic Acid and Arsenic Trioxide in APL [Video]. YouTube. [Link]

-

dot. (2022, October 2). In Graphviz. Retrieved from [Link]

-

VJHemOnc. (2017, February 24). Chemo-free approach in acute promyelocytic leukemia (APL) treatment [Video]. YouTube. [Link]

-

WebMD. (2024, March 12). Topical Retinoids for Psoriasis. Retrieved from [Link]

-

VJHemOnc. (2025, March 20). Guidance for treating APL in the frontline and R/R settings [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6437063, this compound. Retrieved from [Link]

Sources

- 1. Isolation and identification of 4-hydroxy- and this compound. In vitro metabolites of all-trans-retinoic acid in hamster trachea and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and identification of three major metabolites of retinoic acid from rat feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 8. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. New drug combination for acute promyelocytic leukemia - NCI [cancer.gov]

- 14. Acute promyelocytic leukaemia in the all trans retinoic acid era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Retinoids - Psoriasis and Psoriatic Arthritis Alliance (PAPAA) [papaa.org]

- 16. Psoriasis treatment: A retinoid you apply to the skin [aad.org]

- 17. researchgate.net [researchgate.net]

- 18. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

The In Vivo Synthesis of 4-Oxoretinoic Acid: A Technical Guide for Researchers

Introduction: Beyond a Simple Catabolite

For decades, 4-oxoretinoic acid was largely considered an inactive catabolite of all-trans-retinoic acid (atRA), the potent, biologically active metabolite of vitamin A.[1][2] This perception relegated it to the terminus of the retinoic acid signaling pathway, a mere byproduct of metabolic clearance. However, a growing body of evidence has compelled a significant revision of this view. It is now understood that this compound is not merely an inert end-product but a biologically active retinoid in its own right, capable of binding to and activating retinoic acid receptors (RARs), thereby modulating the expression of a host of target genes.[1][2][3] This guide provides an in-depth technical overview of the in vivo synthesis of this compound, the analytical methodologies for its quantification, and its role as an active signaling molecule.

The Core Synthesis Pathway: A Two-Step Enzymatic Conversion

The in vivo synthesis of this compound from all-trans-retinoic acid is a two-step oxidative process primarily mediated by a specific family of cytochrome P450 enzymes.

Step 1: Hydroxylation of all-trans-Retinoic Acid

The initial and rate-limiting step in the formation of this compound is the hydroxylation of atRA at the C4 position of its β-ionone ring to form 4-hydroxyretinoic acid (4-OH-RA). This reaction is predominantly catalyzed by the CYP26 family of enzymes, which includes three isoforms: CYP26A1, CYP26B1, and CYP26C1.[4][5] These enzymes exhibit a high affinity for atRA, ensuring efficient metabolism even at physiological concentrations.[6][7]

Step 2: Oxidation of 4-Hydroxyretinoic Acid

The newly formed 4-OH-RA is subsequently oxidized to this compound. While CYP26 enzymes can contribute to this second oxidation step, evidence also points to the involvement of microsomal alcohol dehydrogenases in this conversion, a process that is NAD+-dependent.[8]

Figure 1: The two-step enzymatic synthesis of this compound from all-trans-retinoic acid.

Key Enzymes in this compound Synthesis: The CYP26 Family

The CYP26 enzymes are the primary drivers of atRA catabolism, playing a crucial role in maintaining retinoid homeostasis. Their high affinity and catalytic efficiency for atRA make them the key regulators of its intracellular concentration.

| Enzyme | Substrate | Km (nM) | Vmax (pmol/min/pmol P450) | Reference |

| CYP26A1 | atRA | 9.4 - 50 | 10 - 11.3 | [9][10] |

| CYP26B1 | atRA | 19 | 0.8 | [10] |

| CYP26C1 | 9-cis-RA | Data not readily available | Data not readily available | [2] |

Table 1: Kinetic parameters of human CYP26 enzymes for retinoid substrates.

Note: While atRA is the primary substrate for all three CYP26 enzymes, CYP26C1 exhibits a particularly high affinity for 9-cis-retinoic acid.[2]

Experimental Protocols for the Study of this compound

A critical aspect of investigating the biology of this compound is the ability to accurately quantify its levels in biological matrices and to measure the activity of the enzymes responsible for its synthesis.

Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol outlines a robust method for the sensitive and specific quantification of this compound in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

-

To 200 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).

-

Deproteinize the sample by adding 400 µL of acetonitrile and vortex thoroughly.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging to separate the phases.[8][11]

-

Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[8][11]

-

Reconstitute the dried extract in a suitable solvent, such as a 1:3 water/methanol mixture, for LC-MS/MS analysis.[8][11]

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Employ a C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[8]

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, using selected reaction monitoring (SRM) to detect the specific precursor and product ion transitions for this compound and the internal standard.

Figure 2: A generalized workflow for the quantification of this compound by LC-MS/MS.

Protocol 2: In Vitro CYP26A1 Enzyme Activity Assay

This protocol provides a method to assess the enzymatic activity of CYP26A1, which is crucial for understanding the kinetics of this compound synthesis.

1. Reaction Setup:

-

Prepare a reaction mixture containing recombinant human CYP26A1 enzyme (e.g., 1.0 pmol per 50 µL reaction), a suitable buffer, and a luminogenic CYP substrate (e.g., luciferin-BE).[12]

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[12]

2. Detection and Data Analysis:

-

Terminate the reaction and add a luciferin detection reagent.

-

Measure the luminescence, which is proportional to the amount of product formed and thus to the enzyme activity.

-

To determine enzyme kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[12]

The Biological Significance of this compound: An Active Signaling Molecule

Contrary to its former classification as an inactive metabolite, this compound is now recognized as a potent signaling molecule that can directly influence gene expression.

Interaction with Retinoic Acid Receptors (RARs)

This compound binds to and activates retinoic acid receptors (RARs), which are ligand-dependent transcription factors.[1][2][3] Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[13][14][15]

Regulation of Gene Expression

The activation of RARs by this compound leads to changes in the expression of a variety of genes involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[3][13] For example, both this compound and atRA have been shown to inhibit the proliferation of normal human mammary epithelial cells and to modulate the expression of genes in closely related pathways.[3]

Figure 3: The signaling pathway of this compound, illustrating its interaction with RARs and subsequent regulation of gene expression.

Conclusion and Future Directions

The understanding of this compound has evolved significantly, from being dismissed as an inactive catabolite to being recognized as a key player in retinoid signaling. The in vivo synthesis of this molecule is tightly regulated by the CYP26 family of enzymes, and its ability to modulate gene expression through RARs highlights its importance in cellular physiology.

Future research should continue to explore the full spectrum of gene targets regulated by this compound and its specific roles in various physiological and pathological processes. A deeper understanding of the interplay between atRA and this compound in different cellular contexts will be crucial for developing novel therapeutic strategies that target the retinoid signaling pathway.

References

-

St-Gelais, F., et al. (2019). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Molecules, 24(18), 3326. [Link]

-

Peng, J., et al. (2018). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules, 23(1), 136. [Link]

-

Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–54. [Link]

-

Elabscience. (2021). Preparation of Tissue Samples for Metabolism Assays. [Link]

-

Advanced Cell Diagnostics. (n.d.). Sample Preparation. [Link]

-

Thatcher, J. E., et al. (2013). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of lipid research, 54(8), 2297–2305. [Link]

-

Pijnappel, W. W., et al. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. Nature, 366(6453), 340–344. [Link]

-

Langton, A. A., & Gudas, L. J. (2008). Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells. Cancer research, 68(13), 5249–5256. [Link]

-

Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert opinion on drug metabolism & toxicology, 5(8), 875–886. [Link]

-

ResearchGate. (n.d.). Figure 3. Summary of Retinoic Acid Metabolism and Signaling Pathway. [Link]

-

Isoherranen, N., & Zhong, G. (2019). Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases. Expert opinion on drug metabolism & toxicology, 15(11), 915–928. [Link]

-

Means, A. L., & Gudas, L. J. (1995). Retinoic Acid and Hox Gene Regulation. Annual review of biochemistry, 64, 201–233. [Link]

-

Topletz, A. R., et al. (2012). Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases. The Journal of pharmacology and experimental therapeutics, 343(3), 664–673. [Link]

-

ResearchGate. (n.d.). (A) General scheme of retinoic acid signaling pathway and metabolism by.... [Link]

-

Thatcher, J. E., & Isoherranen, N. (2016). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Journal of cellular and molecular medicine, 20(10), 1811–1821. [Link]

-

MacLean, G., et al. (2018). Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes. Journal of developmental biology, 6(4), 26. [Link]

-

ResearchGate. (n.d.). Regulation of Gene Expression by Retinoids. [Link]

-

ResearchGate. (n.d.). Retinoic acid metabolism and degradation A schematic representation of.... [Link]

-

le Maire, A., et al. (2010). Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs). Biochimica et biophysica acta, 1801(1), 1–13. [Link]

-

D'Aniello, E., & Waxman, S. (2023). Deregulation of All-Trans Retinoic Acid Signaling and Development in Cancer. International journal of molecular sciences, 24(15), 12151. [Link]

-

ResearchGate. (n.d.). General scheme of retinoic acid signaling and metabolism. Retinoids.... [Link]

Sources

- 1. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Retinoic Acid and Hox Gene Regulation [sccs.swarthmore.edu]

- 14. researchgate.net [researchgate.net]

- 15. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Fidelity Protocol for 4-Oxoretinoic Acid Treatment in Mammalian Cell Culture

Application Note: Beyond Degradation

Historically, 4-Oxoretinoic Acid (4-oxo-RA) was dismissed as a catabolic waste product of All-Trans Retinoic Acid (ATRA) clearance by CYP26 enzymes. However, modern pharmacological data confirms it is a high-affinity ligand for Retinoic Acid Receptors (RARs), exhibiting distinct biological activity.

Unlike ATRA, which binds RAR

Key Experimental Differentiator: In cell culture, 4-oxo-RA induces a robust negative feedback loop . It dramatically upregulates CYP26A1 expression (often >1000-fold), accelerating its own metabolism. Therefore, this protocol emphasizes temporal precision and light protection to maintain effective concentrations.

Mechanistic Pathway

The following diagram illustrates the signal transduction pathway, highlighting the auto-regulatory feedback loop that serves as this protocol's primary validation marker.

Figure 1: 4-oxo-RA signaling pathway. Note the induction of CYP26A1 creates a metabolic sink that degrades the ligand, necessitating frequent media replenishment.

Pre-Experimental Planning

Safety & Handling (The "Dark Room" Rule)

Retinoids are teratogenic and photolabile . Isomerization occurs within minutes under standard fluorescent lighting, rendering data unreproducible.

-

Light: All handling must occur under yellow/amber light or in a darkened room. Wrap all tubes/flasks in aluminum foil.

-

Plastics: Retinoids are hydrophobic and adsorb to plastics. Use glass inserts for stock solutions or high-grade polypropylene.

-

PPE: Double nitrile gloves and fume hood usage are mandatory.

Reagent Specifications

| Parameter | Specification | Notes |

| Compound | This compound | |

| Solvent | DMSO (Anhydrous) | Sterile filtered; Cell culture grade |

| Storage | -80°C | Store under Argon/Nitrogen gas if possible |

| Solubility | ~30-50 mg/mL (DMSO) | Sparingly soluble in water |

Core Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution. Context: Do not attempt to weigh <1 mg directly to avoid static error. Dissolve the entire commercial vial contents.

-

Calculate Volume: Determine the volume of DMSO required to achieve 10 mM based on the mass provided by the manufacturer (MW of 4-oxo-RA

314.42 g/mol ).-

Formula:

-

-

Solubilization:

-

Add DMSO directly to the manufacturer's vial (in the dark).

-

Vortex gently for 30 seconds.

-

Optional: If particles persist, warm to 37°C for 2 minutes. Sonication is not recommended due to heat generation.

-

-

Aliquot:

-

Dispense into amber microcentrifuge tubes (single-use aliquots, e.g., 20-50

L). -

Crucial: Overlay with inert gas (Nitrogen/Argon) before closing to prevent oxidation.

-

Store at -80°C. Shelf life: 6 months.

-

Core Protocol: Cell Treatment Workflow

Objective: Treat cells with 1

Experimental Design Data

| Variable | Standard Condition | Rationale |

| Final Concentration | 1 | Saturates RAR |

| Low Concentration | 10 nM | Specific for high-affinity receptor studies. |

| DMSO Limit | >0.1% induces artifacts in differentiation. | |

| Refresh Rate | Every 24-48 hours | Compensates for CYP26-mediated degradation. |

Step-by-Step Procedure

-

Cell Seeding:

-

Seed cells (e.g., NB4, MCF-7, or ESCs) 24 hours prior to treatment to allow attachment.

-

Target 60-70% confluency at the time of treatment.

-

-

Intermediate Dilution (The "buffer" step):

-

Never add 100% DMSO stock directly to the cell plate.

-

Thaw a 10 mM stock aliquot in the dark.

-

Prepare a 100x Working Solution (100

M) in culture media:-

Add 10

L of 10 mM Stock to 990 -

Vortex immediately.

-

-

-

Final Treatment:

-

Add the 100x Working Solution to the cell culture wells at a 1:100 ratio .

-

Example: Add 20

L of Working Solution to 2 mL of culture media in a 6-well plate. -

Final Concentration: 1

M 4-oxo-RA. -

Final DMSO: 0.01% (Physiologically inert).

-

-

Incubation:

-

Incubate at 37°C / 5% CO

. -

Protect from light within the incubator (wrap plates in foil).

-

Workflow Diagram

Figure 2: Dilution workflow ensuring DMSO concentration remains <0.1% while maintaining compound solubility.

Validation & Quality Control

To confirm the protocol worked, you must validate biological activity. Do not rely solely on phenotype (which takes days); use gene expression (which takes hours).

The "Self-Validating" Marker: CYP26A1

The most immediate and robust response to 4-oxo-RA is the induction of the enzyme responsible for its own metabolism.

Validation Protocol (qPCR):

-

Harvest cells 6 to 12 hours post-treatment.

-

Extract RNA and perform RT-qPCR.

-

Success Criteria:

-

CYP26A1 mRNA should increase >100-fold (often >1000-fold) compared to Vehicle (DMSO) control.

-

RAR

mRNA should increase ~10-50 fold .

-

Troubleshooting Guide:

| Observation | Root Cause | Solution |

|---|---|---|

| No Gene Induction | Photodegradation | Ensure all steps were performed in yellow/dim light. |

| Cell Death | DMSO Toxicity | Check if DMSO > 0.5%. Use the intermediate dilution step. |

| Precipitation | Aqueous Shock | Do not add DMSO stock directly to cold media. Warm media first. |

| Variable Results | Serum Binding | FBS contains albumin which binds retinoids. Keep FBS % constant (e.g., 10%) across all experiments. |

References

-

Idres, N., et al. (2002). "Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers."[1][3][4][5] Journal of Biological Chemistry, 277(35), 31491-31498. Link

-

Topletz, A. R., et al. (2015).[4][6][7] "Induction of CYP26A1 by metabolites of retinoic acid: evidence that CYP26A1 is an important enzyme in the elimination of active retinoids."[4][7] Molecular Pharmacology, 87(3), 430-441.[4] Link

-

Pijnappel, W. W., et al. (1993). "The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification."[8] Nature, 366(6453), 340-344. Link

-

Baron, J. M., et al. (2005).[9][10] "Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro."[5][9][10] Journal of Investigative Dermatology, 125(1), 143-153.[5][9][10] Link

-

Cayman Chemical. (2023). "4-oxo Retinoic Acid Product Information & Solubility Data." Link

Sources

- 1. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of CYP26A1 by metabolites of retinoic acid: evidence that CYP26A1 is an important enzyme in the elimination of active retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

4-Oxoretinoic acid as a therapeutic agent in acute promyelocytic leukemia

Application Note & Protocols

Topic: 4-Oxoretinoic Acid as a Therapeutic Agent in Acute Promyelocytic Leukemia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Promyelocytic Leukemia (APL) is a distinct subtype of Acute Myeloid Leukemia (AML) characterized by a specific chromosomal translocation, most commonly t(15;17)(q22;q21). This translocation generates a fusion gene, PML-RARα, which encodes a chimeric protein that acts as a transcriptional repressor, blocking myeloid differentiation at the promyelocyte stage. The advent of differentiation therapy with all-trans retinoic acid (ATRA), a vitamin A derivative, has revolutionized APL treatment, shifting the paradigm from cytotoxic chemotherapy to targeted molecular therapy.[1][2] ATRA, in combination with arsenic trioxide (ATO), now forms the backbone of chemotherapy-free regimens that lead to cure rates of over 90%.[3][4][5][6]

ATRA exerts its therapeutic effect by binding to the RARα portion of the fusion protein, inducing a conformational change that releases co-repressors and recruits co-activators, ultimately reactivating the genetic program for myeloid differentiation.[1][7] However, the clinical efficacy of ATRA can be hampered by its rapid metabolism, which leads to decreased plasma concentrations and the potential for therapeutic resistance.[2][8]

This application note focuses on This compound (4-oxo-RA) , a major biologically active metabolite of ATRA.[9] Initially considered an inactivation product, 4-oxo-RA is now understood to be a potent retinoid that can bind to and activate retinoic acid receptors (RARs) and induce differentiation of APL cells.[10][11][12] Its formation is catalyzed by cytochrome P450 enzymes, particularly CYP26A1.[13][14][15] Understanding the activity of 4-oxo-RA is critical, as it may offer therapeutic advantages, particularly in overcoming metabolic resistance to ATRA. This document provides the scientific rationale and detailed protocols for investigating the efficacy of 4-oxo-RA in APL cell models.

Scientific Background: Mechanism of Action

In a healthy promyelocyte, physiological levels of retinoic acid bind to the RAR/RXR heterodimer on Retinoic Acid Response Elements (RAREs) in the DNA, promoting the transcription of genes necessary for granulocytic differentiation. The pathogenesis of APL is driven by the PML-RARα oncoprotein, which dimerizes and binds to RAREs with high affinity. It aberrantly recruits a co-repressor complex, including histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression of target genes, thereby arresting cell differentiation.[7]

Pharmacological doses of ATRA can overcome this repression. ATRA binding to the PML-RARα fusion protein triggers the dissociation of the co-repressor complex and facilitates the recruitment of co-activators, such as histone acetyltransferases (HATs). This remodels the chromatin and initiates the transcription of target genes, leading to the degradation of the PML-RARα protein and the terminal differentiation of the leukemic cells into mature granulocytes.[12]

4-oxo-RA functions as a pan-agonist for RARs, with reported high affinity for RARα, RARβ, and RARγ.[11][16] Studies on the APL-derived NB4 cell line show that 4-oxo-RA is not only formed by these cells but is also highly effective at inducing growth inhibition and granulocytic differentiation, with a potency comparable to that of ATRA.[9][12] This suggests that 4-oxo-RA contributes significantly to the therapeutic effects observed during ATRA treatment and may serve as a potent therapeutic agent in its own right.

Caption: Retinoid signaling in APL cells.

Experimental Protocols for Evaluating 4-oxo-RA

This section provides a comprehensive workflow and detailed protocols to assess the anti-leukemic activity of 4-oxo-RA using the human APL cell line NB4.

Caption: Workflow for assessing 4-oxo-RA efficacy.

Protocol 1: Cell Culture and Compound Preparation

Rationale: The NB4 cell line is the gold standard in vitro model for APL as it endogenously expresses the PML-RARα fusion protein and undergoes granulocytic differentiation in response to retinoids.[9] Consistent and healthy cell cultures are paramount for reproducible results. Retinoids are sensitive to light, heat, and oxidation, requiring careful handling to maintain their potency.

Materials:

-

NB4 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-Glutamine (200 mM)

-

This compound (powder)

-

All-trans retinoic acid (ATRA) (powder, for positive control)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protecting microcentrifuge tubes

Procedure:

-

Cell Culture: Maintain NB4 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine. Culture at 37°C in a humidified atmosphere with 5% CO₂. Keep cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Stock Solution Preparation:

-

Work in a laminar flow hood with dimmed lighting.

-

Prepare a 10 mM stock solution of 4-oxo-RA by dissolving the required amount of powder in DMSO. For example, for a compound with a formula weight of 314.4 g/mol , dissolve 3.14 mg in 1 mL of DMSO.

-

Prepare a 10 mM stock of ATRA in DMSO similarly.

-

Vortex gently until fully dissolved.

-

Aliquot into small-volume, light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

-

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This protocol will determine the dose-dependent effect of 4-oxo-RA on the viability of NB4 cells.

Materials:

-

Cultured NB4 cells

-

96-well flat-bottom cell culture plates

-

4-oxo-RA and ATRA working solutions (serially diluted in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm, reference at 630-690 nm)

Procedure:

-

Cell Plating: Seed NB4 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

-

Treatment:

-

Prepare serial dilutions of 4-oxo-RA and ATRA in complete medium from the 10 mM stock. A typical final concentration range would be 1 nM to 10 µM.

-

Also prepare a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).

-

Add 100 µL of the 2x concentrated drug dilutions to the appropriate wells to achieve a final volume of 200 µL. Plate each concentration in triplicate.

-

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

-

Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals. Wrap the plate in foil and leave it at room temperature overnight on a shaker for complete dissolution.[18]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.[17]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100%). Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 3: Myeloid Differentiation Assessment (NBT Reduction Assay)

Rationale: This assay quantifies the functional differentiation of myeloid cells. Mature granulocytes, but not undifferentiated promyelocytes, possess an active NADPH oxidase system. Upon stimulation, this system produces superoxide anions (O₂⁻) that reduce the soluble yellow Nitroblue Tetrazolium (NBT) into an insoluble dark blue formazan precipitate within the cell.[19] The percentage of NBT-positive cells directly correlates with the degree of induced differentiation.

Materials:

-

Treated NB4 cells from a parallel experiment to the MTT assay (can be done in 24- or 48-well plates for easier handling).

-

NBT solution (1 mg/mL in PBS).

-

Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Hemocytometer or automated cell counter.

-

Microscope slides and coverslips.

-

Light microscope.

Procedure:

-

Cell Treatment: Culture and treat NB4 cells with various concentrations of 4-oxo-RA and ATRA (e.g., 1 µM) for 96 hours as described in Protocol 2.

-

Cell Harvesting: Harvest approximately 2 x 10⁵ cells from each treatment condition into a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

NBT Reaction:

-

Resuspend the cell pellet in 200 µL of NBT solution (1 mg/mL).

-

Add PMA to a final concentration of 100-200 ng/mL to stimulate the oxidative burst.

-

Incubate at 37°C for 20-30 minutes.

-

-

Slide Preparation: Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

-

Microscopy and Counting:

-

Examine the slide under a light microscope. Differentiated cells will contain intracellular dark blue formazan deposits. Undifferentiated cells will remain unstained.

-

Count at least 200 total cells and record the number of NBT-positive (blue) cells.

-

-

Analysis: Calculate the percentage of differentiated cells using the formula:

-

% NBT-positive cells = (Number of blue cells / Total number of cells counted) x 100.

-

Data Presentation and Interpretation

The results from the protocols can be summarized to compare the efficacy of 4-oxo-RA with the standard-of-care agent, ATRA.

Table 1: Hypothetical Comparative Efficacy of 4-oxo-RA and ATRA in NB4 Cells

| Compound | IC₅₀ (Viability, 72h) | % NBT-Positive Cells (Differentiation, 96h at 1 µM) |

| Vehicle (DMSO) | > 10 µM | < 5% |

| ATRA | 25.5 nM | 85% ± 4.2% |

| 4-oxo-RA | 38.3 nM[12] | 82% ± 5.1% |

Interpretation:

-

IC₅₀ Value: A low IC₅₀ value from the MTT assay indicates high potency in inhibiting cell viability or proliferation. In this example, both ATRA and 4-oxo-RA show potent activity in the nanomolar range.

-

% NBT-Positive Cells: A high percentage of NBT-positive cells demonstrates a strong ability to induce functional myeloid differentiation. The data suggest 4-oxo-RA is nearly as effective as ATRA at inducing differentiation at the same concentration.[12] This confirms that 4-oxo-RA is not an inactive metabolite but a potent differentiation agent.

References

-

Title: 4-oxo retinoic acid for refractory acute promyelocytic leukemia in children with all-trans ... Source: PubMed URL: [Link]

-

Title: SOX4 Mediates ATRA-Induced Differentiation in Neuroblastoma Cells Source: PMC URL: [Link]

-

Title: 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation Source: PubMed URL: [Link]

-

Title: Molecular actions of the PML-RARα fusion protein in promyelocytic leukaemia Source: HD URL: [Link]

-

Title: Retinoids Have Differing Efficacies on Alveolar Regeneration in a Dexamethasone-Treated Mouse Source: American Journal of Respiratory Cell and Molecular Biology URL: [Link]

-

Title: Clinical and Practical Data On Use of Retinoic Acid and Arsenic Trioxide in APL Source: YouTube URL: [Link]

-

Title: The Retinoid Ligand 4-oxo-retinoic Acid Is a Highly Active Modulator of Positional Specification Source: PubMed URL: [Link]

-

Title: A new metabolite of retinol: all-trans-4-oxo-retinol as a receptor activator and differentiation agent Source: PubMed URL: [Link]

-

Title: Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids Source: PMC - NIH URL: [Link]

-

Title: Non-Chemo Drugs for Acute Promyelocytic Leukemia (APL) Source: American Cancer Society URL: [Link]

-

Title: Enhancing Retinoic Acid-mediated Effects Through Inhibition of CYP26A1, CYP26B1 and HGF Signaling in Neuroblastoma Cells Source: Anticancer Research URL: [Link]

-

Title: Granulocytic Differentiation of Human NB4 Promyelocytic Leukemia Cells Induced by All-trans Retinoic Acid Metabolites Source: AACR Journals URL: [Link]

-

Title: Molecular mechanisms of retinoid action in acute promyelocytic leukemia (Review) Source: Spandidos Publications URL: [Link]

-

Title: Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer Source: National Library of Medicine URL: [Link]

-

Title: Acute promyelocytic leukemia and differentiation therapy: molecular mechanisms of differentiation, retinoic acid resistance and... Source: JournalAgent URL: [Link]

-

Title: Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers Source: Frontiers URL: [Link]

-

Title: Granulocytic differentiation of human NB4 promyelocytic leukemia cells induced by all-trans retinoic acid metabolites Source: PubMed URL: [Link]

-

Title: Resistance to arsenic trioxide and retinoic acid therapy in acute promyelocytic leukemia. Source: National Library of Medicine URL: [Link]

-

Title: A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells Source: PubMed URL: [Link]

-

Title: MTT Assay protocol for Suspension cells - Cell Viability Assay? Source: ResearchGate URL: [Link]

-

Title: How do I conduct an NBT test of neutrophils ? Source: ResearchGate URL: [Link]

-

Title: Expression of the Retinoic Acid-Metabolizing Enzyme CYP26A1 Limits Programmed Cell Death Source: DOI URL: [Link]

-

Title: Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ Source: MDPI URL: [Link]

-

Title: The efficacy of ATO and ATRA for APL Source: YouTube URL: [Link]

-

Title: Full article: The role of CYP26 enzymes in retinoic acid clearance Source: Taylor & Francis URL: [Link]

-

Title: MTT Cell Assay Protocol Source: txch.org URL: [Link]

-

Title: Chemo-free approach in acute promyelocytic leukemia (APL) treatment Source: VJHemOnc URL: [Link]

-

Title: Retinoic acid receptor regulation of decision-making for cell differentiation Source: PMC URL: [Link]

Sources

- 1. Molecular mechanisms of retinoid action in acute promyelocytic leukemia (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.journalagent.com [pdf.journalagent.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Non-Chemo Drugs for Acute Promyelocytic Leukemia (APL) | American Cancer Society [cancer.org]

- 5. youtube.com [youtube.com]

- 6. vjhemonc.com [vjhemonc.com]

- 7. youtube.com [youtube.com]

- 8. 4-oxo retinoic acid for refractory acute promyelocytic leukemia in children with all-trans retinoic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Granulocytic differentiation of human NB4 promyelocytic leukemia cells induced by all-trans retinoic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Impact of 4-Oxoretinoic Acid on Sebaceous Gland Biology

Introduction: A New Perspective on Retinoid Activity in Sebaceous Glands

For decades, retinoids have been a cornerstone in the management of acne vulgaris and other sebaceous gland disorders, primarily due to their ability to modulate sebocyte proliferation, differentiation, and lipogenesis.[1][2] While all-trans retinoic acid (ATRA) and its synthetic derivatives have been extensively studied, emerging evidence highlights the significant biological activity of its metabolites.[3][4] One such metabolite, 4-oxoretinoic acid (4-oxo-RA), traditionally considered an inactive catabolite, is now recognized as a potent signaling molecule in its own right.[3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the specific effects of this compound on sebaceous gland size and lipogenesis.

This compound is an active metabolite of vitamin A that exerts its effects by binding to nuclear retinoic acid receptors (RARs), functioning as a transcriptional regulator.[6][7] It is formed from ATRA through the action of cytochrome P450 enzymes.[7][8] Unlike its precursor, which was thought to be the primary active form, 4-oxo-RA displays strong and isomer-specific transcriptional regulatory activity in skin cells, including keratinocytes and fibroblasts.[3][4] This suggests that 4-oxo-RA may play a distinct and crucial role in cutaneous biology, including the regulation of sebaceous gland function. Understanding its specific impact on sebocytes is critical for developing more targeted and potentially better-tolerated therapies for acne and seborrhea.

These application notes will provide the scientific rationale and detailed protocols for culturing human sebocytes, treating them with this compound, and subsequently analyzing its effects on cell proliferation, sebaceous gland size (in 3D models), and lipogenesis.

Mechanism of Action: The RAR-Dependent Signaling Pathway

The biological effects of this compound are primarily mediated through its interaction with retinoic acid receptors (RARs), which belong to the nuclear receptor superfamily. 4-oxo-RA has been shown to bind to RARα, RARβ, and RARγ with significant affinity.[7] Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to heterodimerize with the retinoid X receptor (RXR). This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

In the context of sebaceous glands, this signaling cascade is hypothesized to influence genes involved in cell cycle control, differentiation, and lipid metabolism. Retinoids are known to inhibit sebocyte proliferation and lipid synthesis, and it is through this RAR-mediated transcriptional regulation that 4-oxo-RA is expected to exert its effects.[9]

Caption: Proposed signaling pathway of this compound in sebocytes.

Experimental Protocols

Human Sebocyte Cell Culture

The in vitro culture of human sebocytes is a fundamental technique for studying the direct effects of compounds on sebaceous gland biology. Both primary sebocytes and immortalized cell lines like SZ95 can be utilized.

Materials:

-

Human skin tissue (from elective surgery, with appropriate ethical approval) or cryopreserved primary human sebocytes or SZ95 cell line.

-

Sebocyte Growth Medium (e.g., Sebomed® medium or DMEM/F12 supplemented with fetal bovine serum (FBS), epidermal growth factor (EGF), hydrocortisone, and cholera toxin).

-

Collagen I-coated culture flasks and plates.[10]

-

Dispase II, Trypsin-EDTA.

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free.

-

Trypsin inhibitor (e.g., soybean trypsin inhibitor).[11]

Protocol for Isolation and Culture of Primary Human Sebocytes:

-

Obtain fresh human skin samples and wash them in sterile PBS.

-

Separate the epidermis from the dermis by incubating the skin in Dispase II solution overnight at 4°C.[12]

-

Isolate sebaceous glands from the dermis under a stereomicroscope.

-

Digest the isolated glands with Trypsin-EDTA for 15-30 minutes at 37°C to obtain a single-cell suspension.[12]

-

Neutralize the trypsin with a trypsin inhibitor or complete growth medium.[11]

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[10]

-

Resuspend the cell pellet in Sebocyte Growth Medium and plate the cells onto collagen I-coated culture flasks.

-

Incubate at 37°C in a humidified incubator with 5% CO2.

-

Change the medium every 2-3 days.

-

Subculture the cells when they reach 70-80% confluency.

Note: For routine experiments, the use of a validated immortalized sebocyte cell line such as SZ95 is recommended for consistency and reproducibility.

Treatment of Sebocytes with this compound

Materials:

-

Cultured human sebocytes (70-80% confluent).

-

This compound (dissolved in a suitable solvent like DMSO to prepare a stock solution).

-

Sebocyte Growth Medium.

Protocol:

-

Prepare serial dilutions of this compound in Sebocyte Growth Medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest 4-oxo-RA concentration).

-

Remove the existing medium from the cultured sebocytes and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Assessment of Lipogenesis

Lipogenesis can be qualitatively and quantitatively assessed using lipid-specific fluorescent dyes such as Oil Red O and Nile Red.

a) Oil Red O Staining for Neutral Lipids

Materials:

-

Oil Red O stock solution (0.35% in isopropanol).

-

Oil Red O working solution (6 parts stock solution + 4 parts distilled water, freshly prepared and filtered).[13]

-

10% formalin.

-

60% isopropanol.

-

100% isopropanol.

-

PBS.

Protocol:

-

After treatment with this compound, wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour at room temperature.[13]

-

Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.[13]

-

Allow the cells to dry completely.

-

Add the Oil Red O working solution and incubate for 10-20 minutes at room temperature.[13]

-

Wash the cells thoroughly with distilled water.

-

Visualize the lipid droplets under a light microscope. Lipid droplets will appear as red-orange structures.

-

For quantification, elute the stain by adding 100% isopropanol and incubate for 10 minutes with gentle shaking.[13]

-

Transfer the eluate to a 96-well plate and measure the absorbance at 500 nm.

b) Nile Red Staining for Neutral Lipids

Nile Red is a selective fluorescent stain for intracellular lipid droplets and is suitable for both microscopy and flow cytometry.[14]

Materials:

-

Nile Red stock solution (e.g., 1 mg/mL in DMSO).

-

Nile Red working solution (e.g., 1 µg/mL in PBS or culture medium).[15][16]

-

PBS.

Protocol for Fluorescence Microscopy:

-

After treatment, wash the cells with PBS.

-

Incubate the cells with the Nile Red working solution for 15-30 minutes at room temperature or 37°C, protected from light.[17][18]

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope. Lipid droplets will show yellow-gold fluorescence.

-

The fluorescent intensity can be quantified using image analysis software.[19]

Analysis of Gene and Protein Expression

To understand the molecular mechanisms by which this compound affects sebocytes, the expression of key genes and proteins involved in lipogenesis and cell differentiation should be analyzed.

a) Quantitative Real-Time PCR (qRT-PCR)

Target Genes:

-

Lipogenesis: Sterol regulatory element-binding protein 1 (SREBP-1), Fatty acid synthase (FASN), Acetyl-CoA carboxylase (ACC), Stearoyl-CoA desaturase (SCD).

-

Sebocyte differentiation markers: Keratin 7 (KRT7), MUC1/EMA.[20][21]

-

Housekeeping genes for normalization: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Beta-actin (ACTB).

Protocol Outline:

-

Lyse the treated sebocytes and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target genes.

-

Analyze the relative gene expression using the ΔΔCt method.

b) Western Blotting

Target Proteins:

-

Proteins corresponding to the target genes listed for qRT-PCR.

-

RAR subtypes (RARα, RARβ, RARγ) to confirm receptor expression.

Protocol Outline:

-

Lyse the treated sebocytes in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[22]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Interpretation and Expected Outcomes

Based on the known effects of other retinoids on sebaceous glands, it is anticipated that this compound will exhibit a dose-dependent inhibitory effect on sebocyte proliferation and lipogenesis.

Expected Results:

-

Proliferation Assays (e.g., MTT, BrdU): A decrease in the number of viable cells with increasing concentrations of this compound.

-

Lipid Staining (Oil Red O, Nile Red): A visible reduction in the number and size of intracellular lipid droplets in treated sebocytes. Quantitative analysis should show a dose-dependent decrease in absorbance (Oil Red O) or fluorescence intensity (Nile Red).

-

qRT-PCR and Western Blotting: Downregulation of key lipogenic genes and proteins (SREBP-1, FASN, ACC, SCD) and potential alterations in the expression of sebocyte differentiation markers.

Table 1: Hypothetical Quantitative Data Summary

| Treatment Group | Cell Viability (% of Control) | Lipid Content (% of Control) | FASN mRNA Expression (Fold Change) |

| Vehicle Control | 100 ± 5.2 | 100 ± 8.1 | 1.0 |

| 4-oxo-RA (10 nM) | 95 ± 4.8 | 88 ± 7.5 | 0.9 |

| 4-oxo-RA (100 nM) | 82 ± 6.1 | 65 ± 6.9 | 0.6 |

| 4-oxo-RA (1 µM) | 65 ± 5.5 | 40 ± 5.3 | 0.3 |

| 4-oxo-RA (10 µM) | 48 ± 4.9 | 25 ± 4.7 | 0.1 |

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for elucidating the specific effects of this compound on sebaceous gland biology. By systematically evaluating its impact on sebocyte proliferation, lipogenesis, and gene expression, researchers can gain valuable insights into its potential as a therapeutic agent for acne and other seborrheic conditions. Future studies could extend these findings to 3D sebaceous gland models or ex vivo skin explant cultures to more closely mimic the in vivo environment.[23] A thorough understanding of the activity of retinoid metabolites like 4-oxo-RA is essential for the continued development of innovative and targeted dermatological therapies.

References

-

Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro. [Link]

-

Retinoic acid biosynthesis and metabolism - PubMed - NIH. [Link]

-

The Retinoid Ligand 4-oxo-retinoic Acid Is a Highly Active Modulator of Positional Specification - PubMed. [Link]

-

Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - NIH. [Link]

-

The metabolic underpinnings of sebaceous lipogenesis - PMC - PubMed Central. [Link]

-

Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes - PMC - NIH. [Link]

-

Human Sebocytes Manual - Zen-Bio. [Link]

-

A, 1B: Reduction of Oil Red O staining in primary human sebocytes... - ResearchGate. [Link]

-

Endogenous retinoids in the hair follicle and sebaceous gland - PMC - PubMed Central. [Link]

-

A Novel Topical Retinoid for Acne: Trifarotene 50 μg/g Cream - PubMed. [Link]

-

Expression of markers of sebaceous gland and interfollicular epidermal... | Download Scientific Diagram - ResearchGate. [Link]

-

Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. [Link]

-

Comparison of the expression of lipogenic regulatory genes in freshly... - ResearchGate. [Link]

-

Autophagy regulates lipid production and contributes to the sebosuppressive effect of retinoic acid in human SZ95 sebocytes - PubMed. [Link]

-

Adiponectin Signaling Regulates Lipid Production in Human Sebocytes - Research journals - PLOS. [Link]

-

Human Sebocytes Manual - ResearchGate. [Link]

-

Lipid (Oil Red O) Staining - Protocols.io. [Link]

-

Regulation of Lipogenesis in Human Sebaceous Glands Cells - Medscape. [Link]

-

An optimized method for Oil Red O staining with the salicylic acid ethanol solution - NIH. [Link]

-

A Randomized, Controlled Trial of Trifarotene Plus Doxycycline for Severe Acne Vulgaris | JCAD - The Journal of Clinical and Aesthetic Dermatology. [Link]

-

Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. [Link]

-

Culture of human sebocytes in vitro - PMC - NIH. [Link]

-

Sebaceous Gland is Target for Acne Treatments - Dermatology Times. [Link]

-